Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate
CAS No.:
Cat. No.: VC17993085
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H25NO4 |
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Molecular Weight | 271.35 g/mol |
IUPAC Name | ethyl (E)-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate |
Standard InChI | InChI=1S/C14H25NO4/c1-7-18-11(16)9-8-10-14(5,6)15-12(17)19-13(2,3)4/h8-9H,7,10H2,1-6H3,(H,15,17)/b9-8+ |
Standard InChI Key | FEMLEJLXNKJPFL-CMDGGOBGSA-N |
Isomeric SMILES | CCOC(=O)/C=C/CC(C)(C)NC(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C=CCC(C)(C)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl (2E)-5-[(tert-butoxycarbonyl)amino]-5-methylhex-2-enoate. Its molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 308.40 g/mol . The Boc group [(CH₃)₃COC(O)] at the 5-position and the ethyl ester moiety at the 1-position define its functionalization (Figure 1).
Stereochemical Configuration
The compound exhibits an E-configuration at the α,β-unsaturated double bond (C2–C3), confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 15.6–15.8 Hz) . The Boc-protected amino group at C5 introduces a chiral center, with reported optical rotations of ²⁵D = −3.40° (c 1.0, MeOH) .
Synthesis and Reaction Optimization
Key Synthetic Routes
The synthesis of ethyl (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoate involves a HBTU-mediated conjugate addition of 1-hydroxybenzotriazole (HOBt) to γ-amino acid precursors . A representative procedure includes:
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Substrate Preparation: Boc-protected γ-amino acids (e.g., (S,E)-ethyl 4-(tert-butoxycarbonylamino)-5-methylhex-2-enoate) are synthesized via Dicyclohexylcarbodiimide (DCC) coupling in dry dimethylformamide (DMF) .
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HOBt Conjugate Addition: HBTU activates the carboxylic acid group, enabling HOBt addition to the α,β-unsaturated ester. The reaction proceeds under mild conditions (0°C to room temperature) with moderate diastereoselectivity .
Catalytic Asymmetric Hydrogenation
Alternative methods employ ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). For example, a catalyst system comprising dichloro(mesitylene)ruthenium(II) dimer (2.5 mol%) and (S,S)-DPAE ligand (5 mol%) in i-PrOH achieves enantioselective reduction of α,β-unsaturated precursors .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 6.87 (d, J = 15.6 Hz, 1H, C2–H)
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δ 5.92 (d, J = 15.6 Hz, 1H, C3–H)
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δ 4.58 (dd, J = 17.9, 9.2 Hz, 1H, C5–H)
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δ 1.37 (s, 9H, Boc (CH₃)₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 166.2 (ester C=O)
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δ 155.0 (Boc C=O)
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δ 148.0 (C2)
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δ 120.4 (C3)
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δ 79.7 (Boc quaternary C)
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δ 60.5 (ester OCH₂)
High-Resolution Mass Spectrometry (HRMS)
The observed [M + Na]⁺ ion at m/z 308.1838 matches the calculated value for C₁₅H₂₇NO₄Na (Δ = 0.0002) .
Applications in Organic Synthesis
Building Block for Hybrid Peptides
This compound serves as a precursor for β-benzotriazole N-oxide (β-BtO)-substituted γ-amino acids, which are incorporated into hybrid peptides via solid-phase synthesis . The Boc group enhances solubility and reduces racemization during coupling steps .
Asymmetric Catalysis
In ATH reactions, the α,β-unsaturated ester moiety participates in dynamic kinetic resolution (DKR), yielding enantiomerically enriched products with >90% ee . Applications include the total synthesis of alkaloids such as (+)-alexine .
Physicochemical Properties
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